molecular formula C14H17F3N2O2 B1398601 Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 1089330-56-2

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Cat. No.: B1398601
CAS No.: 1089330-56-2
M. Wt: 302.29 g/mol
InChI Key: KATQWLUBZIPBMO-UHFFFAOYSA-N
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Description

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C14H17F3N2O2 and its molecular weight is 302.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, it may activate or inhibit certain signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes or receptors, altering their conformation and activity. This can result in the inhibition of enzyme activity or the activation of signaling pathways that regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .

Properties

IUPAC Name

ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-6-8-19(9-7-10)12-5-3-4-11(18-12)14(15,16)17/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATQWLUBZIPBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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